7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction. Nitration of the chromenone core yields a nitro derivative, which is then reduced to the corresponding amine.
Chloroacetylation: The final step involves the introduction of the chloroacetyl group. This can be achieved by reacting the amino-chromenone with chloroacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups such as alcohols or amines.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-amino-8-(chloroacetyl)coumarin: This compound is structurally similar but lacks the specific substitution pattern of 7-Amino-8-(2-chloroacetyl)-4-methylchromen-2-one.
7-Amino-4-methylcoumarin: This compound lacks the chloroacetyl group, which significantly alters its chemical properties and reactivity.
8-Chloroacetyl-4-methylcoumarin:
Uniqueness
This compound is unique due to the presence of both the amino and chloroacetyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
7-amino-8-(2-chloroacetyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H10ClNO3/c1-6-4-10(16)17-12-7(6)2-3-8(14)11(12)9(15)5-13/h2-4H,5,14H2,1H3 |
InChI Key |
QWKTYMWIZRINAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)CCl)N |
Origin of Product |
United States |
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